Theviridoside: A Comprehensive Technical Guide on its Origin, Chemistry, and Biological Activity
Theviridoside: A Comprehensive Technical Guide on its Origin, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theviridoside, a naturally occurring iridoid glucoside, has garnered interest within the scientific community for its presence in several plant species and its potential biological activities. This technical guide provides an in-depth overview of the origin, isolation, characterization, biosynthesis, and known biological effects of Theviridoside. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Theviridoside is a monoterpenoid belonging to the iridoid class of compounds, characterized by a cyclopentanopyran ring system. First identified in the leaves of Cerbera odollam, it has since been reported in other plant species.[1] Iridoids are known to play a role in plant defense and have been investigated for a variety of pharmacological activities. This document aims to consolidate the current knowledge on Theviridoside, providing a technical foundation for further research and development.
Origin and Discovery
Theviridoside is a natural product found in a variety of plant species. Its initial isolation and characterization were from the aqueous extract of the leaves of Cerbera odollam, a plant belonging to the Apocynaceae family.[1] It has also been identified in other plants, including:
The discovery of Theviridoside has been part of broader phytochemical investigations into these plant species, which are often rich sources of iridoid glucosides and other secondary metabolites.
Chemical Properties and Characterization
Theviridoside is an iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.37 g/mol .[3] Its chemical structure is characterized by a core iridoid aglycone linked to a glucose molecule.
Table 1: Chemical Identifiers for Theviridoside
| Identifier | Value |
| CAS Number | 23407-76-3 |
| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
| InChI | InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 |
| SMILES | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO |
Characterization of Theviridoside is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for Theviridoside
| Technique | Observed Data |
| ¹H-NMR | Signals corresponding to the iridoid and glucose moieties. |
| ¹³C-NMR | Characteristic peaks for the cyclopentanopyran ring system, ester carbonyl, and glucose carbons. |
| Mass Spec. | [M-H]⁻ ion at m/z 403. A characteristic fragment at m/z 241 is observed due to the loss of the glucose moiety.[4] |
Experimental Protocols
Isolation and Purification of Theviridoside from Cerbera odollam
The following is a generalized protocol based on the reported isolation of Theviridoside from the aqueous extract of Cerbera odollam leaves.[1]
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Plant Material Preparation: Fresh leaves of Cerbera odollam are collected, washed, and dried. The dried leaves are then ground into a fine powder.
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Extraction: The powdered leaf material is extracted with water, typically with heating, to isolate the water-soluble components, including iridoid glucosides.
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Filtration and Concentration: The aqueous extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.
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Chromatographic Fractionation: The crude extract is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or Sephadex LH-20). Elution is performed with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions containing Theviridoside are pooled and subjected to further purification, often using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
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Characterization: The structure of the isolated Theviridoside is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biosynthesis of Theviridoside
The biosynthesis of Theviridoside follows the general pathway for iridoid biosynthesis in plants. The key precursor for iridoids is geranyl pyrophosphate (GPP), which is derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.
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The biosynthesis of the core iridoid structure involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation. Loganin is a key intermediate in the biosynthesis of many iridoids. While the exact enzymatic steps leading from loganin to Theviridoside have not been fully elucidated, it is hypothesized to involve hydroxylation and potentially other modifications of the loganin backbone, followed by glycosylation.
Biological Activity and Signaling Pathways
Theviridoside has been reported to exhibit cytotoxic activity against various cancer cell lines.[1] While the specific molecular mechanisms of Theviridoside are still under investigation, the broader class of iridoid glycosides has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.
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Studies on other iridoid glycosides suggest that their cytotoxic effects may be mediated through:
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Induction of Apoptosis: Iridoids can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
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Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.
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Inhibition of Pro-survival Signaling Pathways: Iridoid glycosides have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[2]
Further research is required to delineate the specific signaling cascades targeted by Theviridoside and to fully understand its mechanism of action.
Quantitative Data
Quantitative data for Theviridoside is primarily available in the context of its chemical properties and in vitro biological activity.
Table 3: Quantitative Data for Theviridoside
| Parameter | Value | Reference |
| Molecular Weight | 404.37 g/mol | [3] |
| Purity (Commercial) | >98% | Commercial Suppliers |
Data on the yield of Theviridoside from plant sources can vary depending on the plant part, geographical location, and extraction method used.
Conclusion
Theviridoside is an iridoid glucoside with a well-defined chemical structure and a natural origin in several plant species, most notably Cerbera odollam. Its isolation and characterization rely on standard phytochemical techniques. While the complete biosynthetic pathway and the precise molecular mechanisms of its cytotoxic activity are still areas of active research, the existing data suggest that Theviridoside, like other iridoids, holds potential for further investigation as a bioactive compound. This technical guide provides a solid foundation for researchers to build upon in their exploration of Theviridoside and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies of semi-synthetic derivatives of theveside derived from the aqueous extract of leaves of 'suicide tree' Cerbera odollam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]
